2-[4-(Acetyloxy)-5-oxofuran-2(5H)-ylidene]ethane-1,1-diyl diacetate
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Overview
Description
2-[4-(Acetyloxy)-5-oxofuran-2(5H)-ylidene]ethane-1,1-diyl diacetate is an organic compound with the molecular formula C6H10O4. It is a colorless liquid with a low melting point and is known for its use as a precursor to vinyl acetate .
Preparation Methods
The major industrial route for synthesizing 2-[4-(Acetyloxy)-5-oxofuran-2(5H)-ylidene]ethane-1,1-diyl diacetate involves the reaction of acetaldehyde and acetic anhydride in the presence of a ferric chloride catalyst . The reaction can be represented as follows: [ \text{CH}_3\text{CHO} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow (\text{CH}_3\text{CO}_2)_2\text{CHCH}_3 ]
Chemical Reactions Analysis
2-[4-(Acetyloxy)-5-oxofuran-2(5H)-ylidene]ethane-1,1-diyl diacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetic acid and other by-products.
Reduction: Reduction reactions can yield simpler alcohols.
Substitution: It can undergo substitution reactions with nucleophiles to form different esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[4-(Acetyloxy)-5-oxofuran-2(5H)-ylidene]ethane-1,1-diyl diacetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of vinyl acetate, which is a monomer for polyvinyl acetate.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Acetyloxy)-5-oxofuran-2(5H)-ylidene]ethane-1,1-diyl diacetate involves its interaction with molecular targets and pathways in biological systems. It can act as a nucleophile or electrophile in different reactions, depending on the conditions. The specific pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
2-[4-(Acetyloxy)-5-oxofuran-2(5H)-ylidene]ethane-1,1-diyl diacetate can be compared with similar compounds such as:
Ethylidene diacetate: Similar in structure but differs in its reactivity and applications.
1-Phenyl-1,2-ethanediol diacetate: Another acetate ester with different chemical properties and uses.
These comparisons highlight the unique properties and applications of this compound in various fields.
Properties
CAS No. |
85105-88-0 |
---|---|
Molecular Formula |
C12H12O8 |
Molecular Weight |
284.22 g/mol |
IUPAC Name |
[5-(2,2-diacetyloxyethylidene)-2-oxofuran-3-yl] acetate |
InChI |
InChI=1S/C12H12O8/c1-6(13)17-10-4-9(20-12(10)16)5-11(18-7(2)14)19-8(3)15/h4-5,11H,1-3H3 |
InChI Key |
GVYYJKIKXCBWAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=CC(OC(=O)C)OC(=O)C)OC1=O |
Origin of Product |
United States |
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